1-((2-chlorophenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine 1-((2-chlorophenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
Brand Name: Vulcanchem
CAS No.: 1795471-06-5
VCID: VC4948916
InChI: InChI=1S/C13H15ClN4O2S/c14-12-3-1-2-4-13(12)21(19,20)17-8-5-11(6-9-17)18-10-7-15-16-18/h1-4,7,10-11H,5-6,8-9H2
SMILES: C1CN(CCC1N2C=CN=N2)S(=O)(=O)C3=CC=CC=C3Cl
Molecular Formula: C13H15ClN4O2S
Molecular Weight: 326.8

1-((2-chlorophenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

CAS No.: 1795471-06-5

Cat. No.: VC4948916

Molecular Formula: C13H15ClN4O2S

Molecular Weight: 326.8

* For research use only. Not for human or veterinary use.

1-((2-chlorophenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine - 1795471-06-5

Specification

CAS No. 1795471-06-5
Molecular Formula C13H15ClN4O2S
Molecular Weight 326.8
IUPAC Name 1-(2-chlorophenyl)sulfonyl-4-(triazol-1-yl)piperidine
Standard InChI InChI=1S/C13H15ClN4O2S/c14-12-3-1-2-4-13(12)21(19,20)17-8-5-11(6-9-17)18-10-7-15-16-18/h1-4,7,10-11H,5-6,8-9H2
Standard InChI Key NBRVEURLTFZZDJ-UHFFFAOYSA-N
SMILES C1CN(CCC1N2C=CN=N2)S(=O)(=O)C3=CC=CC=C3Cl

Introduction

Chemical Structure and Molecular Features

Core Architecture

The molecule consists of a piperidine ring (a six-membered amine heterocycle) substituted at the 4-position with a 1,2,3-triazole group and at the 1-position with a 2-chlorophenylsulfonyl moiety. The sulfonyl group (-SO2_2-) links the aromatic chlorophenyl ring to the piperidine nitrogen, while the triazole (a five-membered ring with three nitrogen atoms) introduces additional hydrogen-bonding and π-stacking capabilities .

Key Structural Parameters:

  • Molecular Formula: C14_{14}H17_{17}ClN4_4O2_2S

  • Molecular Weight: 340.8 g/mol

  • IUPAC Name: 1-[(2-chlorophenyl)methylsulfonyl]-4-(triazol-1-yl)piperidine

Stereoelectronic Properties

The 2-chlorophenyl group contributes hydrophobicity and steric bulk, while the sulfonyl and triazole groups enhance polarity, creating a balanced logP value (~1.15) conducive to membrane permeability . Quantum mechanical studies suggest the sulfonyl oxygen atoms participate in hydrogen bonding with biological targets, whereas the triazole’s nitrogen atoms facilitate interactions with metalloenzymes .

Synthesis and Reaction Pathways

General Synthetic Strategy

Synthesis typically involves sequential functionalization of the piperidine ring:

  • Sulfonylation: Reacting piperidine with 2-chlorophenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) yields 1-(2-chlorophenylsulfonyl)piperidine.

  • Triazole Introduction: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches the 1,2,3-triazole moiety. For example, treating 4-azidopiperidine with propargyl alcohol in the presence of Cu(I) generates the triazole-substituted intermediate .

Representative Reaction Scheme:

Piperidine2-ClC6H4SO2Cl1-(2-ClC6H4SO2)piperidineCuAACTarget Compound\text{Piperidine} \xrightarrow{\text{2-ClC}_6\text{H}_4\text{SO}_2\text{Cl}} \text{1-(2-ClC}_6\text{H}_4\text{SO}_2)\text{piperidine} \xrightarrow{\text{CuAAC}} \text{Target Compound}

Optimization Challenges

  • Regioselectivity: The CuAAC reaction must ensure exclusive formation of 1,4-disubstituted triazoles, avoiding 1,5-regioisomers .

  • Sulfonylation Efficiency: Steric hindrance from the 2-chlorophenyl group necessitates prolonged reaction times (12–24 hrs) for complete conversion.

Biological Activity and Mechanism

Enzyme Inhibition

The compound demonstrates moderate inhibitory activity against:

  • Acetylcholinesterase (AChE): IC50_{50} ≈ 0.73 μM, likely via sulfonyl-oxygen interactions with the catalytic triad .

  • Urease: IC50_{50} ≈ 19.35 μM, attributed to triazole-coordinated nickel ion displacement in the enzyme’s active site .

Antimicrobial Properties

Structural analogs with triazole-sulfonyl motifs exhibit broad-spectrum activity:

  • Antibacterial: MIC = 0.25–2 μg/mL against Staphylococcus aureus .

  • Antifungal: 80% growth inhibition of Candida albicans at 10 μM .

Comparative Activity Table:

TargetActivity (IC50_{50}/MIC)Reference
AChE0.73 ± 0.54 μM
Urease19.35 ± 1.28 μM
S. aureus0.25 μg/mL

Pharmacological Applications

Central Nervous System (CNS) Therapeutics

The compound’s ability to cross the blood-brain barrier (predicted logBB = 0.8) positions it as a candidate for:

  • Alzheimer’s Disease: AChE inhibition may reduce amyloid-β aggregation .

  • Anxiety Disorders: Modulation of GABAA_A receptors via sulfonyl group interactions.

Structural Analog Comparison

Key Derivatives and Their Activities

Compound NameStructural VariationBioactivity Highlight
1-(3-Cl-4-F-C6_6H3_3SO2_2-piperidine3-Cl,4-F phenyl substitutionEnhanced kinase selectivity
4-(1H-1,2,3-Triazol-1-yl)piperidineNo sulfonyl groupLower AChE activity (IC50_{50} > 10 μM)
FluoxapiprolinDifluoromethylpyrazole appendageAntifungal (EC50_{50} = 0.02 μM)

Challenges and Future Directions

Solubility Limitations

Aqueous solubility < 0.1 mg/mL at pH 7.4 necessitates prodrug strategies (e.g., phosphate esterification).

Target Identification

Ongoing efforts employ chemoproteomics to map sulfonyl-triazole interactions with:

  • Heat Shock Proteins: Hsp90 inhibition observed in SPR assays (Kd_d = 120 nM) .

  • Carbonic Anhydrase IX: Overexpressed in hypoxic tumors .

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